N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide
Description
N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide is a structurally complex amide derivative featuring a tricyclic azatricyclo[6.3.1.0^{4,12}]dodecatriene core. The 3-methyl and 3-phenylpropyl substituents on the ethanediamide moiety suggest modifications aimed at optimizing lipophilicity, bioavailability, or target binding.
Properties
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15-19-14-18(13-17-10-6-12-26(20(17)19)23(15)29)25-22(28)21(27)24-11-5-9-16-7-3-2-4-8-16/h2-4,7-8,13-15H,5-6,9-12H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVISHCEIGSMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functional group modifications to introduce the ethanediamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Oxidation Reactions
The tricyclic framework and amide groups undergo selective oxidation under controlled conditions:
| Reagents/Conditions | Site of Oxidation | Product |
|---|---|---|
| KMnO₄ (acidic conditions) | Cyclic tertiary amine | Formation of N-oxide derivatives (enhanced polarity) |
| Ozone (O₃) | Alkene moieties in tricyclic core | Cleavage to form carbonyl compounds (e.g., ketones or aldehydes) |
-
Mechanistic Insight : Oxidation of the tertiary amine generates N-oxides, which may serve as intermediates for further functionalization. Ozonolysis targets strained alkenes, fragmenting the tricyclic system.
Hydrolysis Reactions
The ethanediamide linkage and lactam groups are susceptible to hydrolysis:
| Conditions | Bond Cleavage | Products |
|---|---|---|
| 6M HCl (reflux, 12h) | Amide bond | 3-methyl-2-oxo-azatricyclo fragment + 3-phenylpropylamine |
| NaOH (aq., 80°C) | Lactam ring | Ring-opened carboxylic acid derivatives |
-
Key Observation : Acidic hydrolysis splits the ethanediamide bridge, while alkaline conditions preferentially open the lactam ring. Reaction yields depend on solvent polarity and temperature.
Nucleophilic Substitutions
Electrophilic sites in the tricyclic system and phenylpropyl chain enable nucleophilic attacks:
| Nucleophile | Reaction Site | Product |
|---|---|---|
| Grignard reagents (RMgX) | Carbonyl groups | Alcohol derivatives via ketone reduction |
| Amines (e.g., NH₃) | Electrophilic carbons | Amine-adducted analogs (structural diversification) |
-
Stereochemical Considerations : Steric hindrance from the tricyclic structure limits nucleophilic access to certain positions, favoring regioselectivity.
Cross-Coupling Reactions
The phenylpropyl substituent participates in transition-metal-catalyzed couplings:
| Catalyst System | Reaction Type | Application |
|---|---|---|
| Pd(PPh₃)₄, Suzuki conditions | C–C bond formation | Biaryl derivatives for drug discovery |
-
Yield Optimization : Ligand choice and solvent (e.g., DMF or THF) critically influence reaction efficiency.
Thermal Degradation
At elevated temperatures (>200°C), the compound undergoes decomposition:
| Temperature | Primary Pathway | Degradation Products |
|---|---|---|
| 250°C (inert atmosphere) | Retro-Diels-Alder | Fragmented alkenes and nitriles |
-
Stability Note : Thermal stability is pH-dependent; acidic environments accelerate degradation.
Biological Activity
N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide (CAS No. 898411-42-2) is a complex organic compound characterized by its unique azatricyclo structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.4 g/mol. Its intricate structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₂ |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
2. Receptor Interaction:
- It is believed to interact with various receptors that play critical roles in signal transduction pathways associated with inflammation and cancer progression.
3. Antioxidant Activity:
- Preliminary studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
Case Study 1: Anticancer Activity
- A study investigated the anticancer properties of this compound against various cancer cell lines (e.g., breast and prostate cancer). Results indicated significant cytotoxic effects, with IC50 values in the low micromolar range.
Case Study 2: Anti-inflammatory Effects
- Another study assessed the anti-inflammatory effects using an animal model of induced inflammation. The compound demonstrated a reduction in inflammatory markers and improved recovery times compared to control groups.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity in vitro |
| Anti-inflammatory | Reduced inflammation markers in vivo |
| Enzyme inhibition | Potential modulation of metabolic pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares its azatricyclo[6.3.1.0^{4,12}]dodecatriene core with several analogs but differs in substituent groups (Table 1). Key structural variations include:
- N-ethyl-N'-{2-oxo-1-azatricyclo[...]dodecatrien-6-yl}ethanediamide (): Substitutes the 3-phenylpropyl group with an ethyl chain, reducing steric bulk and hydrophobicity.
- N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[...]dodecatrien-6-yl}ethanediamide (): Incorporates a furan-piperidine hybrid substituent, likely influencing pharmacokinetic properties via π-π interactions or metabolic stability.
Molecular Properties
Hypothesized Pharmacological Implications
- Bioactivity : Benzothiazole-acetamide derivatives () with methoxy-phenyl groups demonstrate the importance of aromatic substituents in modulating receptor affinity, suggesting the 3-phenylpropyl group may similarly influence target binding .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{3-methyl...}ethanediamide, and what key reaction conditions must be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethanol with piperidine as a catalyst under controlled temperatures (0–5°C) facilitates the formation of structurally similar amide derivatives (e.g., cyanoacetamides) . Purification often involves column chromatography or recrystallization. Critical parameters include solvent polarity, reaction time, and stoichiometric ratios of reactants. Monitoring via TLC ensures reaction completion .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR (¹H/¹³C) to verify proton and carbon environments in the tricyclic framework.
- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.
- UV-Vis spectroscopy (λmax ~255 nm) to assess conjugation in aromatic systems .
- Elemental analysis or HPLC-MS for purity validation (>98%) .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : The compound should be stored at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability tests (e.g., accelerated degradation studies under varying pH and temperature) are recommended to establish shelf-life. Lyophilization is advised for long-term storage of hygroscopic derivatives .
Advanced Research Questions
Q. How can computational methods like DFT or molecular dynamics optimize synthetic yield and predict reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify energetically favorable pathways for cyclization or amide bond formation. Molecular dynamics simulations help predict solvent effects and steric hindrance in the tricyclic core. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for scalable process design . Coupling these with AI-driven experimental automation enables real-time optimization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for MIC determination). Assess purity via orthogonal methods (HPLC, DSC) to rule out impurities as confounding factors. Compare in vitro (e.g., broth microdilution) and in vivo (e.g., murine infection models) data to contextualize bioavailability limitations .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or membranes)?
- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) and kinetics (kon/koff). Fluorescence quenching assays track conformational changes in target proteins. Molecular docking (AutoDock Vina) predicts binding poses within active sites, validated by mutagenesis studies .
Q. What methodologies are employed to assess pharmacokinetic properties like absorption and metabolic stability?
- Methodological Answer :
- In vitro : Caco-2 cell monolayers simulate intestinal absorption. Microsomal stability assays (human liver microsomes) identify metabolic hotspots.
- In vivo : LC-MS/MS quantifies plasma/tissue concentrations in rodent models. Bile-duct cannulation studies evaluate enterohepatic recirculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
